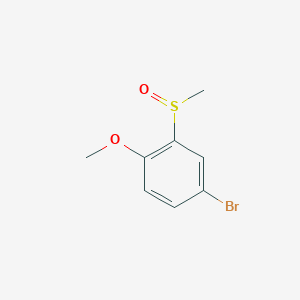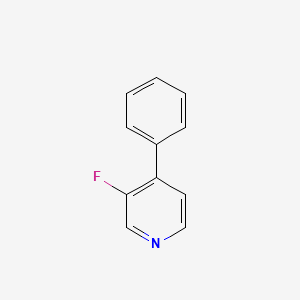
3-Fluoro-4-phenylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-phenylpyridine is a fluorinated aromatic heterocyclic compound It consists of a pyridine ring substituted with a fluorine atom at the third position and a phenyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-phenylpyridine typically involves the fluorination of 4-phenylpyridine. One common method is the Balz-Schiemann reaction, where 4-phenylpyridine is diazotized and then treated with a fluorinating agent such as tetrafluoroborate to introduce the fluorine atom at the desired position .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-phenylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction Products: Reduced derivatives with additional hydrogen atoms.
Scientific Research Applications
3-Fluoro-4-phenylpyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of drugs targeting neurological disorders and cancer.
Materials Science: The compound is utilized in the design of advanced materials with specific electronic and optical properties.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme mechanisms and receptor interactions.
Industrial Applications: The compound is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-phenylpyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
3-Fluoropyridine: Lacks the phenyl group, making it less hydrophobic and potentially less bioactive.
4-Phenylpyridine: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
3-Chloro-4-phenylpyridine: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical behavior.
Uniqueness: 3-Fluoro-4-phenylpyridine is unique due to the presence of both the fluorine atom and the phenyl group, which confer distinct electronic and steric properties. These features make it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H8FN |
|---|---|
Molecular Weight |
173.19 g/mol |
IUPAC Name |
3-fluoro-4-phenylpyridine |
InChI |
InChI=1S/C11H8FN/c12-11-8-13-7-6-10(11)9-4-2-1-3-5-9/h1-8H |
InChI Key |
SNUMTAFGKHDMDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


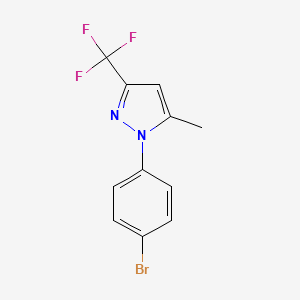
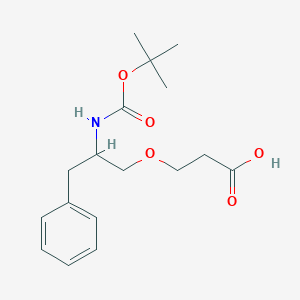
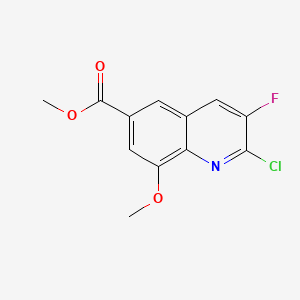
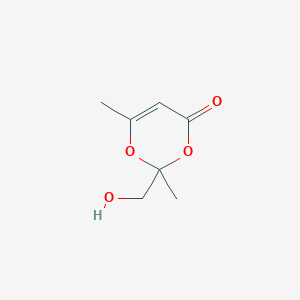
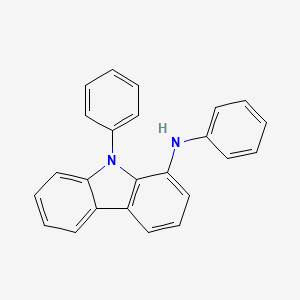
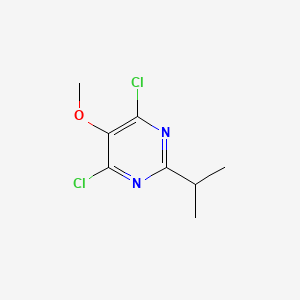

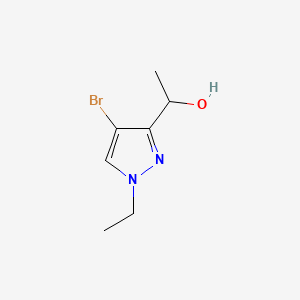
![2,4-Thiazolidinedione, 5-[(4-fluorophenyl)methylene]-3-methyl-](/img/structure/B13931724.png)
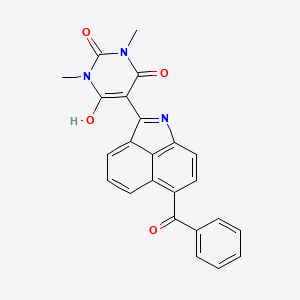
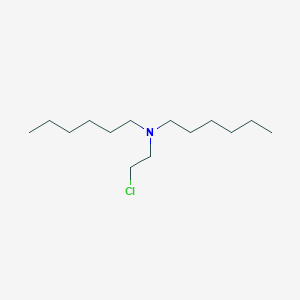

![1-[2-(4-Chloro-phenyl)-morpholin-4-yl]-6,7-dimethoxy-isoquinoline-4-carbonitrile](/img/structure/B13931757.png)
